molecular formula C18H15FN2O3 B5700082 N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide

N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide

Cat. No. B5700082
M. Wt: 326.3 g/mol
InChI Key: DFDNRRYDHUSCIN-YYRVAAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as BFH-N-NH2 and has been synthesized through a specific method. In

Mechanism of Action

The mechanism of action of BFH-N-NH2 is not fully understood. However, it has been suggested that this compound may inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. By inhibiting NF-κB activation, BFH-N-NH2 may reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BFH-N-NH2 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, this compound has been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of BFH-N-NH2.

Advantages and Limitations for Lab Experiments

BFH-N-NH2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for further study in these areas. However, one limitation of BFH-N-NH2 is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of BFH-N-NH2. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in cancer treatment and to investigate its mechanism of action in inducing apoptosis in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BFH-N-NH2 and its potential applications in scientific research.

Synthesis Methods

BFH-N-NH2 has been synthesized through a specific method that involves the reaction of 3-fluorobenzohydrazide with 3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ol in the presence of a catalyst. The reaction results in the formation of BFH-N-NH2 as a yellow solid.

Scientific Research Applications

BFH-N-NH2 has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-12(20-21-18(22)14-3-2-4-15(19)10-14)5-6-13-7-8-16-17(9-13)24-11-23-16/h2-10H,11H2,1H3,(H,21,22)/b6-5+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDNRRYDHUSCIN-YYRVAAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.